molecular formula C9H10ClNO B2620982 N-[(3-chlorophenyl)methyl]acetamide CAS No. 90942-39-5

N-[(3-chlorophenyl)methyl]acetamide

Cat. No.: B2620982
CAS No.: 90942-39-5
M. Wt: 183.64
InChI Key: LYHALKPDXBYGLK-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]acetamide is a high-purity chemical compound offered for research and development purposes. As a derivative of acetamide, it serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a chlorophenyl group, a common motif in the development of pharmacologically active molecules . Researchers utilize such structures in the exploration of new therapeutic agents and biochemical probes. The compound is provided with guaranteed quality and consistency for reliable experimental results. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHALKPDXBYGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]acetamide typically involves the reaction of 3-chlorobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-chlorobenzylamine} + \text{acetic anhydride} \rightarrow \text{N-[(3-chlorophenyl)methyl]acetamide} + \text{acetic acid} ]

Industrial Production Methods

In industrial settings, the production of N-[(3-chlorophenyl)methyl]acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Organic Synthesis

N-[(3-chlorophenyl)methyl]acetamide serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals, where its chlorophenyl group enhances biological activity.

Research indicates that N-[(3-chlorophenyl)methyl]acetamide exhibits notable biological properties, including:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL .
  • Anti-inflammatory Effects : In vitro studies suggest that it can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential applications in treating inflammatory conditions.

Pharmaceutical Development

N-[(3-chlorophenyl)methyl]acetamide is under investigation for its potential use as a pharmaceutical agent. Its ability to inhibit specific enzymes involved in inflammatory pathways may lead to new treatments for diseases characterized by excessive inflammation or infection .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of N-[(3-chlorophenyl)methyl]acetamide revealed a significant reduction in bacterial load of Staphylococcus aureus by 50% at MIC concentrations after 24 hours of incubation. This finding underscores its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Anti-inflammatory Response

In a controlled mouse model of acute inflammation, administration of N-[(3-chlorophenyl)methyl]acetamide resulted in a marked decrease in paw edema compared to control groups. This suggests its efficacy in reducing inflammation and highlights its potential for further development into anti-inflammatory medications.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-[(3-chlorophenyl)methyl]acetamide with structurally analogous acetamides, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Acetamides

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Data Source
N-[(3-Chlorophenyl)methyl]acetamide 3-Cl, benzyl C₈H₈ClNO 169.61 76.7
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH C₈H₈ClNO₂ 185.61 Not reported
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide 3-Cl, pyridinyl C₁₄H₁₃ClN₂O 260.72 Not reported
N-(3-Chlorophenyl)-2-morpholinoacetamide 3-Cl, morpholine C₁₂H₁₅ClN₂O₂ 266.71 Not reported
2-((3-Bromophenyl)(methyl)amino)-N-(tosylmethyl)acetamide 3-Br, methylamino, tosyl C₁₇H₁₉BrN₂O₃S 435.31 Not reported

Key Observations:

  • Halogen Substituents: The presence of chlorine or bromine increases molecular weight and lipophilicity. For example, replacing chlorine with bromine (as in 3f from ) increases molecular weight by ~265 g/mol .
  • Heterocyclic Modifications: Pyridinyl (e.g., 5RH2 in ) or morpholine (e.g., compound 13 in ) substituents introduce basic nitrogen atoms, altering electronic properties and binding affinities in biological systems .

Table 3: Binding Affinities of Selected Acetamides to SARS-CoV-2 Main Protease

Compound Binding Affinity (kcal/mol) Reference
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide −22.0
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide −22.5

Biological Activity

N-[(3-Chlorophenyl)methyl]acetamide, also known as 3CPA, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

N-[(3-Chlorophenyl)methyl]acetamide has the molecular formula C8H8ClNOC_8H_8ClNO and features a chlorophenyl group attached to an acetamide moiety. The presence of the chlorine atom in the phenyl ring significantly influences its reactivity and biological activity. The compound exhibits a specific conformation where the N—H bond is anti to the meta-chloro substituent, which is critical for its interactions with biological targets .

The biological activity of N-[(3-Chlorophenyl)methyl]acetamide is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The chlorophenyl group facilitates hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects, including antimicrobial and anticancer properties.

Biological Activity

Research has indicated that N-[(3-Chlorophenyl)methyl]acetamide exhibits significant biological activity across several domains:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures can inhibit bacterial growth and show potential as antimicrobial agents.
  • Anticancer Properties : Preliminary investigations have indicated that N-[(3-Chlorophenyl)methyl]acetamide may possess anticancer effects, although further studies are required to elucidate its efficacy and mechanisms in cancer cell lines.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the effects of N-[(3-Chlorophenyl)methyl]acetamide on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at certain concentrations .
  • Enzyme Inhibition : Research focused on the interaction of N-[(3-Chlorophenyl)methyl]acetamide with protein tyrosine kinases, revealing that it acts as a competitive inhibitor. This property suggests potential applications in cancer therapeutics where tyrosine kinases play a pivotal role in cell signaling pathways .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of N-[(3-Chlorophenyl)methyl]acetamide have highlighted how modifications in the chlorophenyl group affect its biological activity. For instance, substituents on the phenyl ring can enhance or reduce its binding affinity to target enzymes .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerDose-dependent cytotoxicity in cell lines
Enzyme InhibitionCompetitive inhibition of protein kinases

Table 2: Structure-Activity Relationship Insights

Compound VariationEffect on Activity
Chlorine substitutionEnhances hydrophobic interactions
Altered phenyl substituentsModulates binding affinity
Acetamido vs. amino groupDifferent biological profiles

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[(3-chlorophenyl)methyl]acetamide derivatives?

  • Methodological Answer : Derivatives of N-chlorophenyl acetamide are typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:

  • Step 1 : React substituted anilines with chloroacetyl chloride to form the acetamide backbone .
  • Step 2 : Introduce heterocyclic moieties (e.g., triazoles, pyridines) via POCl3-mediated cyclization .
  • Purification : Use column chromatography or preparative TLC with ethyl acetate/hexane gradients, followed by recrystallization from ethanol .
    • Key Characterization : Confirm purity via melting point analysis and structural integrity via IR (amide C=O stretch at ~1650 cm<sup>−1</sup>) and <sup>1</sup>H/<sup>13</sup>C NMR (aromatic protons at δ 6.8–7.5 ppm, NH resonance at δ ~10 ppm) .

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